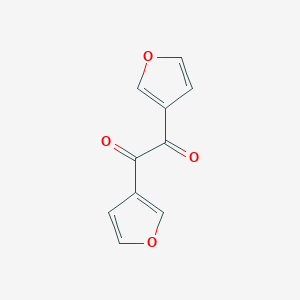
N-(4-(1-Oxopropyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a thienyl group, and a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using 2-thiophenecarboxylic acid.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the piperidine-thienyl intermediate with phenylpropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl and phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide can be compared with other similar compounds, such as:
N-[4-(1-oxopropyl)-1-[2-(2-furyl)ethyl]-4-piperidinyl]-N-phenylpropanamide: Similar structure but with a furan ring instead of a thienyl group.
N-[4-(1-oxopropyl)-1-[2-(2-pyridyl)ethyl]-4-piperidinyl]-N-phenylpropanamide: Contains a pyridine ring instead of a thienyl group.
These comparisons highlight the uniqueness of the thienyl group in N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60644-96-4 |
|---|---|
Formule moléculaire |
C23H30N2O2S |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
N-phenyl-N-[4-propanoyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2S/c1-3-21(26)23(25(22(27)4-2)19-9-6-5-7-10-19)13-16-24(17-14-23)15-12-20-11-8-18-28-20/h5-11,18H,3-4,12-17H2,1-2H3 |
Clé InChI |
XIWFSYHQMJMNBR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



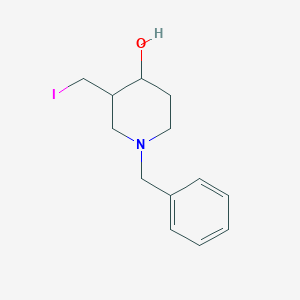
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)

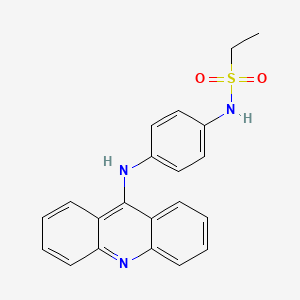
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
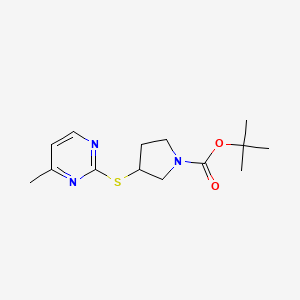

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
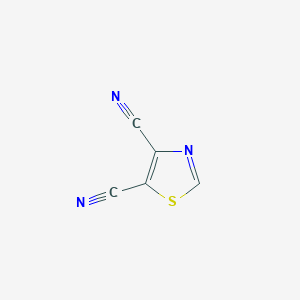
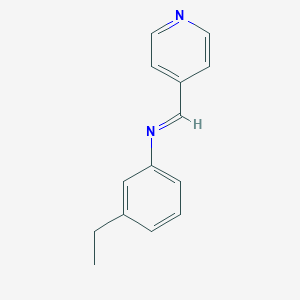
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
